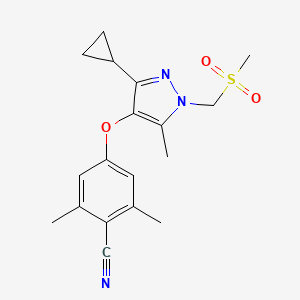

PF-02413873

説明

特性

IUPAC Name |

4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFGZNVRVZHUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936345-35-6 | |

| Record name | PF-02413873 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-02413873 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-02413873: A Technical Deep Dive into its Mechanism of Action as a Progesterone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for PF-02413873, a potent and selective nonsteroidal progesterone receptor (PR) antagonist. The information presented herein is curated from preclinical and clinical research to support further investigation and development in related fields.

Core Mechanism of Action: Competitive Antagonism of the Progesterone Receptor

This compound functions as a selective and fully competitive antagonist of the progesterone receptor (PR).[1][2][3] Its primary mechanism involves direct competition with the natural ligand, progesterone, for binding to the ligand-binding domain of the PR. This antagonistic action effectively blocks the downstream signaling cascades typically initiated by progesterone binding.

Upon binding, progesterone normally induces a conformational change in the PR, leading to its dimerization and translocation from the cytoplasm to the nucleus.[1][2][3] Within the nucleus, the progesterone-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound disrupts this process by preventing the initial binding of progesterone to the PR. This inhibition blocks the subsequent nuclear translocation of the receptor and its interaction with PREs, ultimately leading to the suppression of progesterone-mediated gene expression.[1][2][3] This blockade of PR signaling has been demonstrated to inhibit endometrial growth in vivo.[1]

Signaling Pathway Diagram

Caption: Competitive antagonism of the progesterone receptor by this compound, inhibiting downstream signaling.

Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional activity metrics for this compound.

| Parameter | Value | Species/Assay System | Reference |

| Ki (PR) | 2.6 nM | CEREP MCF-7 cytosol binding assay | [2] |

| Functional PR IC50 | 14 nM | Not Specified | [4] |

| Binding IC50 (PR) | 2.4 nM | Not Specified | [4] |

| Selectivity | >30-fold over mineralocorticoid receptor | Not Specified | [4] |

| Selectivity | >100-fold over androgen/glucocorticoid receptor | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are descriptions of the core assays used to characterize the mechanism of action of this compound.

Progesterone Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound to the progesterone receptor.

Methodology:

-

Preparation of Receptor Source: A cytosolic extract containing progesterone receptors is prepared from a suitable cell line, such as MCF-7 human breast cancer cells.

-

Radioligand: A radiolabeled progestin, such as [3H]-promegestone, is used as the tracer.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Progesterone Receptor Antagonism Assay (Reporter Gene Assay)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit progesterone-induced gene expression.

Methodology:

-

Cell Line: A human cell line that endogenously expresses the progesterone receptor, such as the T47D mammary carcinoma cell line, is utilized.[2]

-

Reporter Construct: The cells are transiently or stably transfected with a reporter gene construct. This construct contains a promoter with multiple progesterone response elements (PREs) driving the expression of a reporter protein, such as luciferase or β-galactosidase.

-

Treatment: The transfected cells are treated with a fixed concentration of progesterone (agonist) in the presence of increasing concentrations of this compound (antagonist). A control group is treated with progesterone alone.

-

Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter protein is measured using a luminometer or spectrophotometer, depending on the reporter used.

-

Data Analysis: The results are expressed as the percentage of inhibition of the progesterone-induced reporter gene activity. The IC50 value, representing the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

Clinical Implications

The antagonistic effect of this compound on the progesterone receptor has significant therapeutic potential for hormone-dependent gynecological conditions. In clinical studies involving healthy female volunteers, this compound demonstrated a dose-dependent blockade of the follicular phase increase in endometrial thickness, the midcycle luteinizing hormone surge, and the elevation in estradiol.[2][3] These findings underscore its potential for the treatment of conditions such as endometriosis, for which it was initially investigated.[4] The development of nonsteroidal PR antagonists like this compound represents a valuable advancement in the field of women's health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (this compound), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

The Progesterone Receptor Antagonist PF-02413873: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the progesterone receptor (PR) antagonist activity of PF-02413873, a potent, selective, and nonsteroidal molecule. This document consolidates key quantitative data, details common experimental methodologies for its characterization, and illustrates the underlying biological pathways and experimental workflows.

Core Data Summary

The antagonist activity of this compound at the progesterone receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

| Parameter | Value | Assay Type | Cell Line/System |

| Kᵢ | 2.6 nM | Radioligand Binding Assay | CEREP MCF-7 cytosol |

| IC₅₀ (functional) | 14 nM | Functional Reporter Gene Assay | Human T47D mammary carcinoma cells |

| Binding IC₅₀ | 2.4 nM | Not Specified | Not Specified |

Table 1: In Vitro Activity of this compound at the Progesterone Receptor. This table presents the key metrics defining the antagonist potency of this compound.

| Receptor | Selectivity Fold vs. PR |

| Mineralocorticoid Receptor (MR) | >30-fold |

| Androgen Receptor (AR) | >100-fold |

| Glucocorticoid Receptor (GR) | >100-fold |

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for the progesterone receptor over other steroid hormone receptors.[1]

Progesterone Receptor Signaling and Antagonism by this compound

The progesterone receptor mediates the effects of progesterone through both genomic and non-genomic signaling pathways. This compound acts as a competitive antagonist, blocking the initial steps of this cascade.

Caption: Progesterone receptor signaling and this compound antagonism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of progesterone receptor antagonists. Below are representative protocols for key in vitro assays.

Progesterone Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the affinity of a test compound for the progesterone receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic extracts from MCF-7 cells, which endogenously express the progesterone receptor.

-

Radioligand: ³H-labeled synthetic progestin (e.g., ³H-promegestone).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled progesterone.

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Separation Medium: Dextran-coated charcoal suspension.

-

Scintillation Cocktail and Counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the MCF-7 cytosol, a fixed concentration of ³H-promegestone, and either the test compound, buffer (for total binding), or excess unlabeled progesterone (for non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Add the dextran-coated charcoal suspension to each well to adsorb unbound radioligand.

-

Centrifuge the plate to pellet the charcoal.

-

Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Kᵢ value through non-linear regression analysis.

Progesterone Receptor Functional Antagonist Assay (T47D Reporter Gene Assay)

This cell-based assay measures the ability of a compound to inhibit progesterone-induced gene expression.

Materials:

-

Cell Line: Human T47D mammary carcinoma cells, which express endogenous progesterone receptors.

-

Reporter Construct: A plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase).

-

Transfection Reagent.

-

Agonist: Progesterone.

-

Test Compound: this compound.

-

Cell Culture Medium and Reagents.

-

Luciferase Assay Reagent and Luminometer.

Procedure:

-

Seed T47D cells in a multi-well plate.

-

Transfect the cells with the PRE-luciferase reporter plasmid.

-

After an incubation period to allow for reporter gene expression, treat the cells with a fixed concentration of progesterone (agonist) in the presence of varying concentrations of this compound.

-

Include control wells with progesterone alone (maximal stimulation) and vehicle alone (basal activity).

-

Incubate the cells for a sufficient period to allow for progesterone-induced luciferase expression.

-

Lyse the cells and measure the luciferase activity in each well using a luminometer.

-

Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective nonsteroidal progesterone receptor antagonist. Its in vitro activity has been well-characterized through standard binding and functional assays, demonstrating its ability to competitively block progesterone binding and subsequent receptor-mediated signaling. The methodologies and data presented in this guide provide a foundational understanding for further research and development of this and similar compounds.

References

PF-02413873: A Nonsteroidal Progesterone Receptor Antagonist for Endometriosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Progesterone and progestins are established treatments for endometriosis, aiming to suppress the proliferation of endometriotic tissue. However, a significant portion of patients exhibit progesterone resistance, limiting the efficacy of these therapies. PF-02413873 is a potent, selective, and orally active nonsteroidal progesterone receptor (PR) antagonist that has been investigated for its potential in treating gynecological conditions like endometriosis. This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action.

Core Data Summary

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound[1]

| Parameter | Assay | Value |

| Ki | Radioligand binding to Progesterone Receptor (PR) in MCF-7 cytosol | 2.6 nM |

| Derived Ki | T47D mammary carcinoma cell-based functional reporter gene assay | 9.7 nM (95% C.I. 7.9-11.8 nM) |

Table 2: Preclinical Efficacy of this compound in Cynomolgus Macaques[1]

| Treatment Group | Dose | Mean Reduction in Endometrial Thickness (%) | P-value | Mean Reduction in BrdU Incorporation (%) | P-value |

| RU-486 | 20 mg/kg/day | 34 | <0.003 | 87 | <0.001 |

| This compound | 5 mg/kg/day | 43 | <0.001 | 15 | - |

| This compound | 20 mg/kg/day | 56 | <0.001 | 39 | <0.015 |

Table 3: Clinical Pharmacokinetics of this compound in Healthy Female Volunteers (14-Day Dosing)[1]

| Dose | Cmax (ng/mL) - Day 1 | Cmax (ng/mL) - Day 14 | Tmax (h) - Day 1 & 14 | t1/2 (h) |

| 20 mg | 120 ± 45 | 181 ± 78 | ~3-5 | 34-48 |

| 100 mg | 382 ± 138 | 659 ± 245 | ~3-5 | 34-48 |

| 250 mg | 682 ± 262 | 1200 ± 419 | ~3-5 | 34-48 |

| 500 mg | 993 ± 467 | 1850 ± 1110 | ~3-5 | 34-48 |

Table 4: Effect of this compound on Endometrial Thickness in Healthy Female Volunteers (14-Day Dosing)[1]

| Treatment Group | N | Geometric Mean Endometrial Thickness (mm) | 95% Confidence Interval |

| Placebo | 11 | 6.8 | 5.8 - 7.9 |

| 20 mg this compound | 8 | 5.9 | 4.8 - 7.3 |

| 100 mg this compound | 8 | 5.3 | 4.3 - 6.5 |

| 250 mg this compound | 8 | 4.1 | 3.3 - 5.0 |

| 500 mg this compound | 7 | 3.4 | 2.7 - 4.3 |

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist of the progesterone receptor. In the context of endometriosis, where progesterone signaling is often dysregulated, this antagonism can help to counter the proliferative and pro-survival effects that are inadequately controlled by endogenous progesterone.

Caption: Progesterone receptor signaling and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Progesterone Receptor Binding Assay

-

Preparation of Cytosol: MCF-7 human breast cancer cells were used to prepare a cytosolic fraction containing the progesterone receptor.

-

Radioligand Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]R5020) was incubated with the MCF-7 cytosol.

-

Competitive Binding: Increasing concentrations of this compound were added to the incubation mixture to compete with the radioligand for binding to the progesterone receptor.

-

Separation and Scintillation Counting: Bound and free radioligand were separated, and the amount of bound radioactivity was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).[1]

Caption: Workflow for the in vitro progesterone receptor binding assay.

Preclinical Study in Cynomolgus Macaques

-

Animal Model: Sexually mature female cynomolgus macaques with regular menstrual cycles were used.

-

Treatment: Animals were treated with vehicle, RU-486 (20 mg/kg/day), or this compound (5 or 20 mg/kg/day) for 10 days starting from the beginning of the menstrual cycle.[1]

-

Monitoring: Daily menstrual cycle inspection was performed.

-

Endpoint Measurement: At the end of the treatment period, uterine tissue was collected for histological analysis. Endometrial thickness was measured, and cell proliferation was assessed by bromodeoxyuridine (BrdU) incorporation.[1]

-

Statistical Analysis: Treatment groups were compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Caption: Workflow for the preclinical efficacy study in cynomolgus macaques.

Clinical Trial in Healthy Female Volunteers

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study was conducted.[1]

-

Participants: Healthy female volunteers of child-bearing potential were enrolled.

-

Intervention: Participants received once-daily oral doses of this compound (20, 100, 250, or 500 mg) or placebo for 14 days during the early proliferative phase of their menstrual cycle.[1]

-

Assessments:

-

Endometrial Thickness: Measured by transvaginal ultrasound.

-

Hormone Levels: Plasma concentrations of luteinizing hormone (LH) and estradiol were measured.

-

Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of this compound.

-

Safety and Tolerability: Monitored throughout the study.

-

-

Data Analysis: The effects of different doses of this compound were compared to placebo.

Caption: Workflow for the clinical trial in healthy female volunteers.

Conclusion

This compound has demonstrated potent and selective progesterone receptor antagonism in vitro, leading to a reduction in endometrial proliferation in both preclinical and clinical settings. Its ability to block the follicular phase increase in endometrial thickness in a dose-dependent manner highlights its potential as a therapeutic agent for endometriosis. The data and protocols presented in this guide provide a solid foundation for further research and development of nonsteroidal PR antagonists for the treatment of endometriosis and other progesterone-dependent gynecological disorders.

References

A Technical Guide to Nonsteroidal Progesterone Receptor Antagonists in Gynecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone, a key steroidal hormone, plays a pivotal role in the regulation of the female reproductive system. Its effects are primarily mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily. Dysregulation of progesterone signaling is implicated in the pathophysiology of numerous gynecological disorders, including uterine fibroids, endometriosis, and certain cancers. Nonsteroidal progesterone receptor antagonists have emerged as a promising therapeutic class, offering the potential for improved selectivity and safety profiles compared to their steroidal counterparts. This technical guide provides an in-depth overview of the core aspects of nonsteroidal PR antagonists in gynecology, focusing on their mechanism of action, clinical applications, and the experimental methodologies used in their evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this evolving field.

Introduction: The Progesterone Receptor and Its Role in Gynecological Health

The progesterone receptor is a ligand-activated transcription factor that exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[1] Upon binding to progesterone, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This genomic signaling pathway is central to the regulation of processes such as ovulation, endometrial development, and maintenance of pregnancy.[1]

Beyond this classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs and by activating cytoplasmic signaling cascades, such as the MAPK/Erk pathway.[3][4][5] The complex interplay between these signaling pathways underscores the multifaceted role of progesterone in female reproductive health. Consequently, antagonism of the progesterone receptor has become a key strategy for the treatment of progesterone-dependent gynecological conditions.

Mechanism of Action of Nonsteroidal Progesterone Receptor Antagonists

Nonsteroidal progesterone receptor antagonists are a structurally diverse class of molecules that competitively inhibit the binding of progesterone to the PR.[6] Unlike steroidal antagonists, which often possess partial agonist activity and may interact with other steroid receptors, nonsteroidal antagonists can offer greater selectivity and a more favorable side-effect profile.[6]

The primary mechanism of action of these antagonists is the competitive blockade of the progesterone receptor.[7] By binding to the PR, they prevent the conformational changes necessary for receptor activation, coactivator recruitment, and subsequent gene transcription.[2][7] Some antagonists, classified as Type II, promote the binding of the PR to DNA but in a transcriptionally inactive state, effectively acting as repressors.[8] This leads to an anti-proliferative effect on the endometrium and can inhibit ovulation, making these compounds valuable for treating conditions like uterine fibroids and endometriosis.[2]

Progesterone Receptor Signaling Pathway

The signaling cascade initiated by progesterone binding to its receptor is complex, involving both genomic and non-genomic pathways. The following diagram illustrates the key events in progesterone receptor signaling and the point of intervention for nonsteroidal antagonists.

In Vitro and Clinical Data of Key Nonsteroidal Progesterone Receptor Antagonists

The development of nonsteroidal PR antagonists has led to several promising candidates that have undergone extensive preclinical and clinical evaluation. The following tables summarize the available quantitative data for key compounds.

Table 1: In Vitro Binding Affinities and Potencies of Nonsteroidal Progesterone Receptor Antagonists

| Compound | Progesterone Receptor Binding Affinity (Ki, nM) | IC50 (nM) | Other Receptor Affinities | Reference(s) |

| Mifepristone | 1.1 | - | High affinity for glucocorticoid receptor | [9] |

| Asoprisnil | 0.85 | - | Moderate affinity for glucocorticoid receptor, low affinity for androgen receptor | [10] |

| Vilaprisan | - | 0.09 (PR-B), 0.095 (PR-A) | No significant affinity for glucocorticoid, mineralocorticoid, estrogen, or androgen receptors | [1] |

| Ulipristal Acetate | - | - | Binds to glucocorticoid receptor; negligible affinity for estrogen, androgen, and mineralocorticoid receptors | [3] |

Table 2: Clinical Trial Data for Ulipristal Acetate in Uterine Fibroids

| Trial/Study | Phase | Indication | Number of Patients | Dosing Regimen | Key Results | Reference(s) |

| VENUS I & II | III | Symptomatic Uterine Fibroids | 589 | 5 mg or 10 mg daily for 12 weeks | Significantly reduced uterine bleeding and fibroid volume compared to placebo. | [11] |

| PEARL III & IV | III | Symptomatic Uterine Fibroids | 451 | 10 mg daily (intermittent) | Effective in controlling bleeding and reducing fibroid volume over multiple treatment courses. | [11] |

Table 3: Clinical Trial Data for Asoprisnil in Uterine Fibroids

| Trial/Study | Phase | Indication | Number of Patients | Dosing Regimen | Key Results | Reference(s) |

| Phase II Trial | II | Symptomatic Uterine Leiomyomata | 129 | 5, 10, or 25 mg daily for 12 weeks | Dose-dependent suppression of uterine bleeding and reduction in leiomyoma volume. | - |

| Pooled Phase III | III | Heavy Menstrual Bleeding with Uterine Fibroids | 907 | 10 mg or 25 mg daily for up to 12 months | Effective in controlling bleeding, improving anemia, and reducing fibroid volume. | - |

Table 4: Clinical Trial Data for Vilaprisan in Uterine Fibroids and Endometriosis

| Trial/Study | Phase | Indication | Number of Patients | Dosing Regimen | Key Results | Reference(s) |

| Phase I | I | Healthy Women | 73 | 0.1, 0.5, 1, 2, or 5 mg daily for 12 weeks | High rates of non-bleeding at doses of 1-5 mg. | [12] |

| ASTEROID 1 & 2 | II | Symptomatic Uterine Fibroids | 309 | 0.5, 1, 2, or 4 mg daily for 12 weeks | Dose-dependent reduction in excessive uterine bleeding and fibroid volume. | [1] |

| Phase IIb | IIb | Symptomatic Endometriosis | 8 | 2 mg or 4 mg daily | Improvement in endometriosis-associated pelvic pain and decreased use of pain medication. | - |

Table 5: Clinical Trial Data for Mifepristone in Gynecological Conditions

| Trial/Study | Phase | Indication | Number of Patients | Dosing Regimen | Key Results | Reference(s) |

| Various | - | Endometriosis | 65 | Low-dose conservative treatment | Improved hormone levels, reduced endometrial thickness, and alleviated symptoms. | [13] |

| Various | - | Uterine Fibroids | - | 10 mg or 25 mg daily for 3 months | 90% reduction in menstrual blood loss; 25 mg dose significantly reduced myoma size. | [14] |

| Randomized Trial | - | Adenomyosis with Pain | 134 | 10 mg daily for 12 weeks | Significant improvement in pain scores and reduction in uterine volume compared to placebo. | [15] |

Key Experimental Protocols in Nonsteroidal Progesterone Receptor Antagonist Research

The evaluation of novel nonsteroidal PR antagonists involves a series of in vitro and in vivo assays to characterize their binding affinity, functional activity, and therapeutic efficacy. The following sections outline the general methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay is fundamental for determining the affinity of a test compound for the progesterone receptor.

Objective: To determine the inhibitory constant (Ki) of a nonsteroidal antagonist for the progesterone receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

-

Progesterone receptor source (e.g., recombinant human PR, uterine tissue homogenate)

-

Radiolabeled progestin (e.g., [³H]R5020)

-

Test compound (nonsteroidal antagonist)

-

Assay buffer

-

Scintillation fluid and counter

Procedure:

-

Preparation of Receptor Homogenate: Prepare a cytosolic fraction containing the progesterone receptor from a suitable source.

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled progesterone).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of the progesterone receptor with DNA in the context of chromatin.

Objective: To determine if a nonsteroidal antagonist alters the binding of the progesterone receptor to specific gene promoters.

Principle: This technique involves cross-linking protein-DNA complexes in living cells, followed by immunoprecipitation of the protein of interest (in this case, the progesterone receptor) and its associated DNA. The purified DNA is then analyzed to identify the specific genomic regions bound by the receptor.

Materials:

-

Cell culture expressing progesterone receptor

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody specific to the progesterone receptor

-

Protein A/G beads for immunoprecipitation

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for specific gene promoters (for ChIP-qPCR) or reagents for next-generation sequencing (for ChIP-seq)

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[17]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.[14]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the progesterone receptor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.[17]

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.[14]

-

DNA Purification: Treat with RNase A and proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification method.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Experimental Workflow for Evaluation of Nonsteroidal Progesterone Receptor Antagonists

The discovery and development of a novel nonsteroidal progesterone receptor antagonist follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Conclusion and Future Directions

Nonsteroidal progesterone receptor antagonists represent a significant advancement in the therapeutic landscape of gynecology. Their potential for high selectivity and favorable safety profiles makes them attractive candidates for the long-term management of chronic conditions such as uterine fibroids and endometriosis. The clinical data for compounds like ulipristal acetate, asoprisnil, and vilaprisan demonstrate their efficacy in controlling symptoms and reducing disease burden.

Future research in this area will likely focus on the development of novel nonsteroidal antagonists with even greater tissue selectivity to further minimize off-target effects. A deeper understanding of the intricate signaling pathways modulated by these compounds will also be crucial for optimizing their therapeutic application and identifying new indications. As our knowledge of the molecular basis of gynecological disorders continues to expand, nonsteroidal progesterone receptor antagonists are poised to play an increasingly important role in improving women's health.

References

- 1. d-nb.info [d-nb.info]

- 2. epicypher.com [epicypher.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 8. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The progesterone receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamics and safety of the novel selective progesterone receptor modulator vilaprisan: a double-blind, randomized, placebo-controlled phase 1 trial in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. ChIP-Seq | Core Bioinformatics group [corebioinf.stemcells.cam.ac.uk]

The Role of PF-02413873 in Progesterone Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-02413873 is a potent and selective, orally active nonsteroidal progesterone receptor (PR) antagonist.[1][2] Extensive in vitro and in vivo studies have characterized its mechanism of action, demonstrating its function as a competitive antagonist that directly interacts with the progesterone receptor, thereby inhibiting progesterone-mediated signaling.[1][3] This technical guide provides an in-depth overview of the role of this compound in progesterone signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved molecular interactions. The information is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound.

Introduction to Progesterone Signaling

Progesterone, a key steroid hormone, exerts its physiological effects primarily through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[2][4] The classical pathway of progesterone signaling involves the binding of progesterone to PR in the cytoplasm, leading to a conformational change in the receptor.[5] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6] This genomic signaling is fundamental to the regulation of various physiological processes, particularly in the female reproductive system.[4][7]

Beyond the classical genomic pathway, progesterone can also elicit rapid, non-genomic effects through membrane-associated PRs, initiating cytoplasmic signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).[8][9]

This compound: Mechanism of Action

This compound functions as a selective and fully competitive antagonist of the progesterone receptor.[1][3] Its primary mechanism of action involves directly competing with progesterone for binding to the ligand-binding domain of the PR.[3] By occupying this site, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling events.

A key aspect of its antagonistic activity is the blockade of progesterone-induced nuclear translocation of the PR.[1][3] Unlike the natural ligand progesterone, which promotes the movement of the PR from the cytoplasm to the nucleus, this compound inhibits this critical step, effectively halting the genomic signaling cascade.[3]

It is important to note that the pharmacological mode of action of this compound appears to differ from that of the steroidal PR antagonist mifepristone (RU-486).[1][10] While both are PR antagonists, their distinct chemical structures likely result in different interactions with the receptor and potentially different downstream consequences.

There is currently no scientific evidence to suggest a direct interaction or modulation of the MAP4K4 signaling pathway by this compound in the context of progesterone signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Value | Cell Line/System | Reference |

| Ki (Progesterone Receptor Binding) | 2.6 nM | CEREP MCF-7 cytosol | [2][3] |

| Functional PR IC50 | 14 nM | Not Specified | [9] |

| Derived Ki (Functional Antagonist Activity) | 9.7 nM (95% C.I. 7.3–13.0 nM) | T47D cells | [3] |

Table 2: Preclinical Pharmacokinetics

| Species | Clearance (CL) | Terminal Half-life (t½) | Oral Bioavailability | Reference |

| Rat | 84 ml/min/kg (i.v.) | 1.1 h | Not Reported | [9][11] |

| Dog | 3.8 ml/min/kg | 8.9 h | 94% | [9][11] |

Table 3: Human Pharmacokinetics (Single and Multiple Doses)

| Dose Range | Time to Maximum Concentration (Tmax) | Terminal Half-life (t½) | Reference | |---|---|---|---|---| | 50 to 500 mg | 3 to 5 hours (Day 1 and 14) | 34 to 48 hours |[3] | | Up to 3 g (single dose) | Not Specified | ~40 hours | |

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize this compound. These descriptions are based on generally accepted laboratory practices for these assays, as specific, detailed protocols from the original studies are not publicly available.

Progesterone Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the progesterone receptor.

-

Principle: A radiolabeled progestin (e.g., [3H]promegestone) is incubated with a source of progesterone receptors (e.g., cytosol from MCF-7 cells) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured.

-

General Protocol:

-

Preparation of Receptor Source: MCF-7 cells are cultured and harvested. The cell pellet is homogenized, and the cytosolic fraction containing the progesterone receptors is isolated by ultracentrifugation.

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation and a range of concentrations of this compound. A control group with no competitor and a non-specific binding group with a high concentration of unlabeled progesterone are also included.

-

Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of the progesterone receptor by quantifying the expression of a reporter gene.

-

Principle: A human cell line that endogenously expresses the progesterone receptor (e.g., T47D mammary carcinoma cells) is engineered to contain a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter. Activation of the PR by an agonist leads to the expression of the reporter gene, which can be easily measured. An antagonist will block this agonist-induced expression.

-

General Protocol:

-

Cell Culture and Plating: T47D cells are cultured and seeded into multi-well plates.

-

Compound Treatment:

-

Agonist Mode: Cells are treated with varying concentrations of this compound to assess for any intrinsic agonist activity.

-

Antagonist Mode: Cells are co-treated with a known progesterone agonist (e.g., progesterone) and varying concentrations of this compound.

-

-

Incubation: The cells are incubated for a sufficient period to allow for gene expression.

-

Lysis and Reporter Gene Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Progesterone Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding.

-

Principle: An enzyme complementation assay or immunofluorescence microscopy can be used. In the enzyme complementation assay, the PR and a nuclear protein are tagged with two different inactive fragments of an enzyme. Upon PR translocation to the nucleus and interaction with the nuclear protein, the enzyme fragments come into close proximity, reconstitute the active enzyme, and generate a measurable signal.

-

General Protocol (based on Enzyme Complementation):

-

Cell Line: A cell line is engineered to express the tagged PR and nuclear protein.

-

Treatment: Cells are treated with progesterone (positive control), this compound alone, or a combination of progesterone and this compound.

-

Incubation: Cells are incubated to allow for nuclear translocation to occur.

-

Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

-

Data Analysis: An increase in signal indicates nuclear translocation. The ability of this compound to block the progesterone-induced signal is quantified.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the progesterone signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

Caption: Classical genomic progesterone signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a well-characterized nonsteroidal progesterone receptor antagonist that acts through competitive binding to the PR and subsequent inhibition of its nuclear translocation. This blockade of the classical genomic progesterone signaling pathway underlies its pharmacological effects. The quantitative data from in vitro and in vivo studies provide a robust profile of its potency and pharmacokinetic properties. The experimental methodologies described herein represent standard approaches for the characterization of such compounds. For drug development professionals, this compound serves as a significant example of a selective, nonsteroidal modulator of a nuclear hormone receptor. Future research may further elucidate the nuanced differences in its pharmacological profile compared to other PR modulators and explore its therapeutic potential in progesterone-dependent pathologies.

References

- 1. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (this compound), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. Novel Assay for Detection of Progesterone Receptor-Interacting Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. | BioWorld [bioworld.com]

- 9. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 10. Preclinical and clinical pharmacokinetics of this compound, a nonsteroidal progesterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Therapeutic Potential of PF-02413873: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nonsteroidal progesterone receptor (PR) antagonist, PF-02413873. It consolidates key findings on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for professionals engaged in the research and development of therapies for gynecological conditions.

Core Mechanism of Action

This compound is a selective and fully competitive progesterone receptor antagonist.[1][2] In vitro studies have demonstrated its ability to block progesterone from binding to its receptor and subsequently prevent the translocation of the receptor to the nucleus.[1][2][3][4] This action effectively inhibits the downstream signaling pathways that are normally activated by progesterone, which play a crucial role in the proliferation and maintenance of the endometrium. The pharmacological mode of action of this compound appears to differ from that of the steroidal PR antagonist, mifepristone (RU-486).[1][2]

Signaling Pathway of this compound

Caption: Mechanism of this compound as a competitive antagonist of the progesterone receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and preclinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| Binding Affinity (Ki) | 2.6 nM | CEREP MCF-7 cytosol binding assay | [1] |

| Functional Antagonist Activity (Ki) | 9.7 nM | T47D cell-based functional reporter gene assay | [1] |

| Functional PR IC50 | 14 nM | Not Specified | [5] |

| Binding IC50 | 2.4 nM | Not Specified | [5] |

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability | Reference |

| Rat | 84 ml/min/kg | 1.1 h | Not Reported | [5][6][7] |

| Dog | 4.6 ml/min/kg | 8.9 h | 94% | [5] |

| Dog (alternative value) | 3.8 ml/min/kg | Not Reported | Not Reported | [7] |

| Human | Low in relation to hepatic blood flow | ~40 h | Not Reported | [6][7] |

Table 3: Receptor Selectivity of this compound

| Receptor | Selectivity over this compound | Reference |

| Mineralcorticoid Receptor | 30-fold | [5] |

| Androgen/Glucocorticoid Receptor | >100-fold | [5] |

Therapeutic Potential and Clinical Findings

This compound has been primarily investigated for its therapeutic potential in gynecological conditions such as endometriosis.[1][2][8] Clinical evaluation has focused on its effects on endometrial growth and hormonal regulation.

A Phase I clinical trial in healthy female volunteers demonstrated that this compound, administered daily for 14 days, dose-dependently blocked the follicular phase increase in endometrial thickness.[1][2] Furthermore, it inhibited the midcycle luteinizing hormone (LH) surge and the associated elevation in estradiol.[1][2] These findings suggest a potential therapeutic role in managing the symptoms of endometriosis by suppressing the growth of endometrial tissue.

Clinical Trial Overview (NCT00800618)

-

Design: Randomized, double-blind, third-party open, placebo-controlled, dose-escalation study.[1][5][9]

-

Dose Cohorts: 20 mg, 100 mg, 250 mg, 500 mg, and 1500 mg.[1][5]

-

Key Outcomes: Evaluation of safety, tolerability, pharmacokinetics, and effects on endometrial thickness and sex hormones.[5][9]

Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation

Caption: Impact of this compound on the Hypothalamic-Pituitary-Ovarian axis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the methodologies employed in the evaluation of this compound.

In Vitro Progesterone Receptor Antagonist Activity Assay

-

Cell Line: Human T47D mammary carcinoma cells, which endogenously express the progesterone receptor.

-

Assay Principle: A functional reporter gene assay is used to measure the ability of the compound to block the progesterone-induced expression of a reporter gene.

-

Methodology:

-

T47D cells are cultured in appropriate media and seeded into microplates.

-

Cells are co-transfected with a progesterone-responsive reporter gene construct (e.g., containing MMTV-LTR promoter driving luciferase expression).

-

Cells are treated with a fixed concentration of progesterone and varying concentrations of this compound.

-

Following an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

The IC50 and Ki values are calculated by analyzing the dose-response curve of this compound's inhibition of the progesterone-induced signal.

-

Radioligand Binding Assay

-

Preparation: Cytosolic extracts from MCF-7 cells, which are rich in progesterone receptors.

-

Radioligand: A radiolabeled progestin (e.g., [³H]promegestone).

-

Methodology:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The Ki value is determined by analyzing the competition binding curve.

-

Clinical Evaluation of Endometrial Thickness

-

Study Design: A randomized, double-blind, placebo-controlled trial in healthy female volunteers.

-

Procedure:

-

Subjects undergo a baseline transvaginal ultrasound to measure endometrial thickness at the beginning of the follicular phase.

-

Subjects are randomized to receive a daily oral dose of this compound or a placebo for a defined period (e.g., 14 days).

-

Transvaginal ultrasounds are repeated at specified intervals during the treatment period to monitor changes in endometrial thickness.

-

Hormone levels (LH, estradiol, progesterone) are monitored through blood sampling.

-

-

Data Analysis: The change in endometrial thickness from baseline is compared between the this compound and placebo groups for each dose cohort.

Experimental Workflow for Preclinical to Clinical Translation

Caption: Translational workflow for this compound from preclinical studies to clinical trials.

Conclusion

This compound is a potent and selective nonsteroidal progesterone receptor antagonist with demonstrated efficacy in reducing endometrial growth in both preclinical models and human subjects. Its ability to modulate the HPO axis further supports its therapeutic potential for hormone-dependent gynecological disorders like endometriosis. The data summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (this compound), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical and clinical pharmacokinetics of this compound, a nonsteroidal progesterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

PF-02413873: A Technical Guide to a Selective Chemical Probe for Progesterone Receptor Function

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PF-02413873, a potent and selective nonsteroidal antagonist of the progesterone receptor (PR). As a well-characterized chemical probe, this compound is an invaluable tool for elucidating the physiological and pathological roles of PR signaling. This guide details its biochemical properties, cellular activity, and methodologies for its application in research settings.

Introduction to this compound

This compound, chemically known as 4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile, is a nonsteroidal small molecule that acts as a fully competitive progesterone receptor antagonist.[1][2][3] Unlike steroidal modulators, its distinct chemical structure offers a different pharmacological profile, making it a critical tool for studying PR biology.[1][3] Its primary mechanism of action involves blocking progesterone binding to the PR and subsequent nuclear translocation of the receptor, thereby inhibiting the transcription of PR target genes.[1][2][3] The development of selective PR modulators like this compound is of significant interest for treating gynecological conditions such as endometriosis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay System | Value | Reference |

| Binding Affinity (Ki) | CEREP MCF-7 cytosol radioligand binding assay | 2.6 nM | [1][2] |

| Functional Antagonism (Ki) | T47D cell-based functional reporter gene assay | 9.7 nM | [1][3] |

| Selectivity | Recombinant functional reporter assays (GR, AR, MR) | >30-fold selective for PR | [1] |

| Plasma Protein Binding (Human) | Equilibrium Dialysis | 96.9% (3.1% free fraction) | [1] |

| Plasma Protein Binding (Macaque) | Equilibrium Dialysis | 95.4% (4.6% free fraction) | [1] |

Table 2: In Vivo Pharmacokinetics & Efficacy of this compound

| Species | Parameter | Dosing | Value | Reference |

| Cynomolgus Macaque | Endometrial Thickness Reduction | 2.5 mg/kg, p.o. (BID, 10 days) | 43% | [3] |

| Endometrial Thickness Reduction | 10 mg/kg, p.o. (BID, 10 days) | 56% | [3] | |

| Half-life (t1/2) | 3 mg/kg, p.o. (single dose) | 4.2 h | [3] | |

| Max Concentration (Cmax) | 3 mg/kg, p.o. (single dose) | 162 ng/mL | [3] | |

| Human | Half-life (t1/2) | Single dose escalation | ~40 h | [5] |

| Effect | 14-day multiple dosing | Blocked follicular phase endometrial thickness increase | [1][4] |

Signaling Pathways and Validation Logic

Understanding the mechanism of action and the criteria for a high-quality chemical probe is essential for interpreting experimental results.

Progesterone Receptor Signaling Pathway

Progesterone receptors are ligand-activated transcription factors that mediate the effects of progesterone.[6] The classical genomic signaling pathway involves ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to regulate gene expression.[7][8] Additionally, PR can initiate rapid, non-genomic signaling from outside the nucleus by interacting with signaling molecules like c-Src.[9][10] this compound acts as a competitive antagonist, blocking the initial ligand-binding step in this cascade.

Caption: Classical and non-genomic progesterone receptor (PR) signaling pathways.

Logical Framework for Chemical Probe Validation

A reliable chemical probe must meet stringent criteria for potency, selectivity, and cellular activity to ensure that observed biological effects are due to the specific modulation of the intended target.

Caption: Key criteria for the validation of a chemical probe like this compound.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Experimental Workflow: In Vitro Characterization

A typical workflow for characterizing a PR antagonist involves a tiered approach, starting with biochemical binding assays, followed by cell-based functional assays, and culminating in selectivity profiling.

Caption: Standard experimental workflow for in vitro characterization of a PR antagonist.

Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Objective: To calculate the Ki of a test compound for the progesterone receptor.

Materials:

-

Receptor Source: MCF-7 or T47D cell cytosol, or purified recombinant PR.

-

Radioligand: [3H]-Promegestone (R5020) or other suitable high-affinity PR agonist.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: High concentration of unlabeled progesterone (e.g., 10 µM).

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Scintillation Fluid and 96-well filter plates (e.g., GF/C).

-

Filtration Manifold and Scintillation Counter .

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is from 0.1 nM to 10 µM.

-

Assay Plate Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Receptor source + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor source + Radioligand + High concentration of unlabeled progesterone.

-

Test Compound: Receptor source + Radioligand + Diluted this compound.

-

-

Incubation: Add the radioligand (at a final concentration near its Kd, e.g., 0.5-1.0 nM) to all wells. Incubate the plate at 4°C for 16-24 hours to reach equilibrium.

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the filter plate.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: PR-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of this compound to antagonize progesterone-induced transcription of a reporter gene.

Objective: To determine the functional antagonist potency (IC50 or Ki) of a test compound.

Materials:

-

Cell Line: T47D human breast cancer cells (endogenously express PR) or another suitable cell line transfected with a PR expression vector.

-

Reporter Construct: A plasmid containing a luciferase gene downstream of a promoter with multiple Progesterone Response Elements (PREs).

-

Agonist: Progesterone or a synthetic progestin like R5020.

-

Culture Medium: Phenol red-free RPMI-1640 supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to reduce background hormonal effects.

-

Transfection Reagent (if not using a stable cell line).

-

Luciferase Assay Reagent and a Luminometer .

Procedure:

-

Cell Culture: Culture T47D cells in standard medium. For the assay, switch to phenol red-free medium with CS-FBS for at least 24-48 hours.

-

Seeding: Seed cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 1.5 x 104 cells/well) and allow them to attach overnight.

-

Transfection (if necessary): If using a transient system, transfect cells with the PRE-luciferase reporter plasmid according to the manufacturer's protocol. Allow 24 hours for expression.

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the this compound dilutions for 1-2 hours.

-

Add the PR agonist (e.g., progesterone at its EC80 concentration) to all wells except the vehicle control.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C.

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells using the luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol: PR Nuclear Translocation Assay

This imaging-based assay visually confirms the mechanism of action by assessing the ability of this compound to block agonist-induced translocation of PR from the cytoplasm to the nucleus.

Objective: To qualitatively or quantitatively assess the inhibition of PR nuclear translocation.

Materials:

-

Cell Line: U2OS (human osteosarcoma) cells stably expressing PR fused to a fluorescent protein (e.g., GFP-PR). U2OS cells have low endogenous steroid receptor expression, providing a clean background.

-

Agonist: Progesterone or R5020.

-

Test Compound: this compound.

-

Imaging Medium: Phenol red-free medium.

-

Nuclear Stain: Hoechst 33342 or DAPI (for nuclear counterstaining).

-

High-Content Imaging System or a Fluorescence Microscope .

Procedure:

-

Cell Seeding: Seed GFP-PR-U2OS cells onto glass-bottom 96-well plates and allow them to adhere overnight.

-

Hormone Starvation: Replace the growth medium with phenol red-free imaging medium containing CS-FBS for at least 24 hours. In the absence of a ligand, GFP-PR should be predominantly cytoplasmic.

-

Compound Treatment:

-

Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Add the PR agonist (e.g., 10 nM R5020) to stimulate translocation.

-

-

Incubation: Incubate for 30-60 minutes at 37°C to allow for receptor translocation.

-

Staining and Imaging:

-

Add the nuclear stain (e.g., Hoechst) to the wells and incubate for 10-15 minutes.

-

Acquire images using a high-content imager or fluorescence microscope, capturing both the GFP (PR) and DAPI/Hoechst (nucleus) channels.

-

-

Image Analysis:

-

Use image analysis software to define the nuclear and cytoplasmic compartments for each cell based on the nuclear stain.

-

Quantify the fluorescence intensity of GFP-PR in both compartments.

-

Calculate a nuclear-to-cytoplasmic intensity ratio for each cell.

-

Compare the ratios across different treatment conditions. A successful antagonist like this compound will prevent the agonist-induced increase in the nuclear-to-cytoplasmic ratio.

-

References

- 1. Validating Chemical Probes [efmc.info]

- 2. FAQ | Chemical Probes Portal [chemicalprobes.org]

- 3. The translational efficacy of a nonsteroidal progesterone receptor antagonist, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (this compound), on endometrial growth in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Notes and Protocols: PF-02413873 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a potent and selective, nonsteroidal antagonist of the progesterone receptor (PR).[1][2] In vitro studies have demonstrated its ability to competitively block progesterone binding to the PR and inhibit PR-mediated signaling.[1][3][4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting the progesterone receptor.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various assays.

| Assay Type | Target | Cell Line / System | Parameter | Value | Reference |

| Radioligand Binding Assay | Progesterone Receptor (PR) | MCF-7 cell cytosol | Kᵢ | 2.6 nM | [3] |

| Functional Reporter Gene Assay | Progesterone Receptor (PR) | T47D cells | Kᵢ | 9.7 nM | [1][3] |

| Nuclear Translocation Assay | Progesterone Receptor (PR) | T47D cells | Concentration for induction | >3 µM | [1] |

Signaling Pathway

The progesterone receptor signaling pathway is a critical mediator of hormonal regulation in various tissues. Upon binding its cognate ligand, progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA to modulate the transcription of target genes. This compound, as a competitive antagonist, blocks the initial binding of progesterone to the receptor, thereby inhibiting downstream signaling.

Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols

Progesterone Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Lysate: Cytosolic fraction from PR-expressing cells (e.g., MCF-7).

-

Radioligand: [³H]-Promegestone (R5020).

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled Promegestone.

-

Assay Buffer: Tris-HCl buffer with additives.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell lysate containing the progesterone receptor.

-

Add the serially diluted this compound or unlabeled promegestone (for non-specific binding) to the wells.

-

Add a fixed concentration of [³H]-Promegestone to all wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

T47D Cell-Based Progesterone Receptor Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize progesterone-induced gene expression. T47D cells endogenously express the progesterone receptor.

Materials:

-

T47D cells.

-

Cell Culture Medium: RPMI-1640 with fetal bovine serum (FBS).

-

Reporter Plasmid: A plasmid containing a progesterone response element (PRE) driving the expression of a reporter gene (e.g., luciferase).

-

Transfection Reagent.

-

Progesterone.

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

-

Luminometer.

Protocol:

-

Seed T47D cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with a serum-free medium and incubate to starve the cells.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the diluted this compound for a defined pre-incubation period.

-

Add a fixed concentration of progesterone (agonist) to the wells (except for the negative control).

-

Incubate the plate for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well using a luminometer.

-

Determine the IC₅₀ of this compound to inhibit progesterone-induced luciferase activity and subsequently calculate the Kᵢ.

Caption: T47D Reporter Gene Assay Workflow.

Progesterone Receptor Nuclear Translocation Assay

This imaging-based assay visualizes the movement of the progesterone receptor from the cytoplasm to the nucleus upon ligand binding and the effect of antagonists on this process.

Materials:

-

T47D cells.

-

Cell Culture Medium.

-

Progesterone.

-

Test Compound: this compound.

-

Fixative: e.g., 4% paraformaldehyde.

-

Permeabilization Buffer: e.g., Triton X-100 in PBS.

-

Blocking Buffer: e.g., Bovine serum albumin (BSA) in PBS.

-

Primary Antibody: Anti-progesterone receptor antibody.

-

Secondary Antibody: Fluorescently labeled secondary antibody.

-

Nuclear Stain: e.g., DAPI.

-

Fluorescence Microscope or High-Content Imaging System.

Protocol:

-

Seed T47D cells on glass coverslips or in an imaging-compatible plate.

-

Hormone-starve the cells.

-

Treat the cells with this compound at various concentrations, a vehicle control, and a progesterone-only control.

-

After the desired incubation time, fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-PR antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the progesterone receptor, determining the extent of nuclear translocation in response to different treatments.

Off-Target Effects

The provided search results focus on the on-target activity of this compound as a progesterone receptor antagonist. There is no information available within the initial searches regarding off-target effects, including any activity on c-Met kinase. To assess off-target effects, a broad panel of kinase and receptor binding assays would be required.

References

Application Notes and Protocols for PF-02413873 Functional Assays in T47D Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-02413873 is a nonsteroidal, selective progesterone receptor (PR) antagonist. It has been shown to competitively block progesterone binding to its receptor, thereby inhibiting progesterone-mediated signaling.[1][2] The human breast cancer cell line, T47D, is a widely used model for studying progesterone receptor signaling as it expresses high levels of both PR-A and PR-B isoforms.[3][4] Functional assays using T47D cells are crucial for characterizing the antagonist activity of compounds like this compound.

These application notes provide detailed protocols for a suite of functional assays to evaluate the efficacy and mechanism of action of this compound in T47D cells. The assays covered include cell viability, PR-mediated reporter gene activity, PR nuclear translocation, and analysis of downstream signaling pathways by Western blotting.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described functional assays when testing a progesterone receptor antagonist like this compound.

Table 1: Cell Viability Assay - IC50 Values

| Compound | Progesterone (10 nM) | IC50 (µM) |

| This compound | + | >10 |

| Staurosporine (Positive Control) | - | ~0.01 |